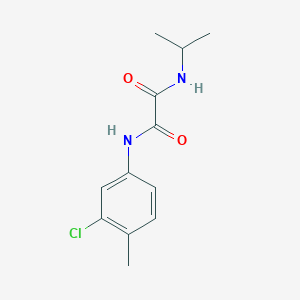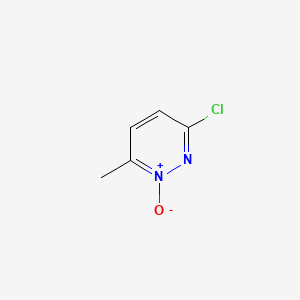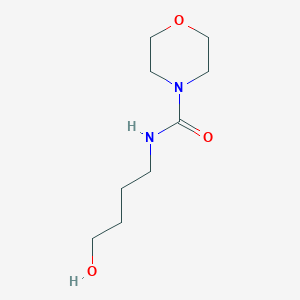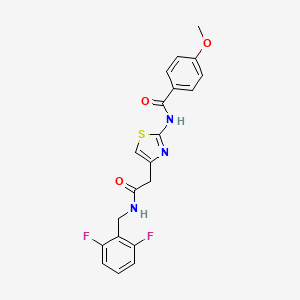![molecular formula C19H24N4O3 B2542472 N'-[2-(furan-2-il)-2-(4-fenilpiperazin-1-il)etil]-N-metiletandiamida CAS No. 877631-81-7](/img/structure/B2542472.png)
N'-[2-(furan-2-il)-2-(4-fenilpiperazin-1-il)etil]-N-metiletandiamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-methylethanediamide is a complex organic compound with a molecular formula of C24H27N5O3 and a molecular weight of 433.512 g/mol
Aplicaciones Científicas De Investigación
N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-methylethanediamide has several applications in scientific research:
Neurodegenerative Diseases: It has shown potential in treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s.
Receptor Antagonism: The compound has been studied for its α1 receptor antagonistic activity, which could have therapeutic applications.
Analgesic Properties: Similar compounds have been characterized for their analgesic properties, suggesting potential pain-relief applications.
Neuroinflammation Imaging: It has been used in PET imaging to identify neuroinflammation, contributing to the understanding of neuropsychiatric disorders.
Antimicrobial Activity: Related compounds have demonstrated antimicrobial and antifungal activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-methylethanediamide typically involves multiple steps. One common method starts with the preparation of furan-2-carboxylic acid hydrazide, which is then reacted with carbon disulfide to form 5-furan-2-yl [1,3,4]oxadiazole-2-thiol . This intermediate can undergo further reactions, such as Mannich reactions with substituted amines and formaldehyde in ethanol, to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Análisis De Reacciones Químicas
Types of Reactions
N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-methylethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the furan and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce various alcohols or amines.
Mecanismo De Acción
The mechanism of action of N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-methylethanediamide involves its interaction with specific molecular targets and pathways:
Adenosine Receptors: The compound acts as an antagonist or inverse agonist at A2A adenosine receptors, which are implicated in neurodegenerative diseases.
α1 Receptors: It exhibits antagonistic activity at α1 receptors, influencing various physiological processes.
Acetylcholinesterase Inhibition: Similar compounds have been studied for their acetylcholinesterase inhibitory activity, which is relevant in Alzheimer’s disease.
Comparación Con Compuestos Similares
N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-methylethanediamide can be compared with other similar compounds:
5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: Shares the furan ring and has similar biological activities.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
4-{2-[(7-amino-2-furan-2-yl[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino]ethyl}phenol: Another compound with a furan ring and potential neuroprotective effects.
Propiedades
IUPAC Name |
N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-methyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-20-18(24)19(25)21-14-16(17-8-5-13-26-17)23-11-9-22(10-12-23)15-6-3-2-4-7-15/h2-8,13,16H,9-12,14H2,1H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQRLHKVLSXKHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
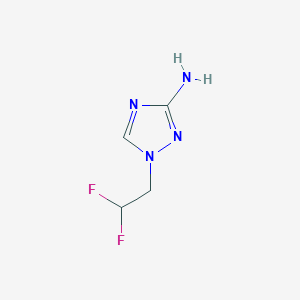
![1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2542392.png)
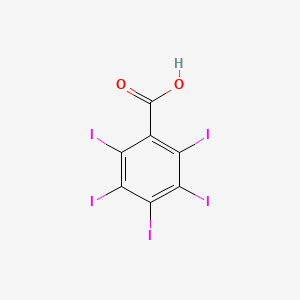
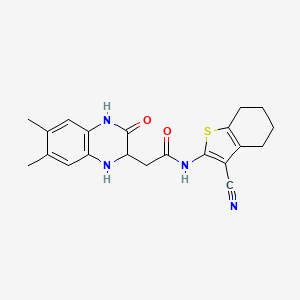
![{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride](/img/structure/B2542398.png)
![5-(5,6-dimethylpyrimidin-4-yl)-N-(4-ethoxyphenyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2542400.png)
![1-((3-chlorophenyl)sulfonyl)-3-cyclopentyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2542401.png)
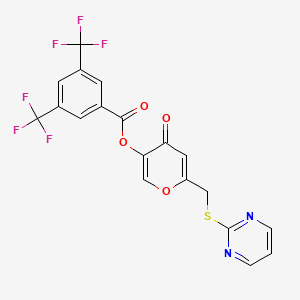
![3-(2H-1,3-benzodioxol-5-yl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2542403.png)
![2-Chloro-N-methyl-N-[2-methyl-4-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B2542404.png)
